Phenylalanyl-Lysine
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Overview
Description
L-Phenylalanyl-L-Lysine (L-Phe-L-Lys-OH) is a dipeptide composed of the amino acids L-phenylalanine and L-lysine Dipeptides are the simplest peptides, consisting of two amino acids linked by a single peptide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Phe-L-Lys-OH can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. In SPPS, the peptide chain is assembled step-by-step on a solid support, allowing for precise control over the sequence of amino acids. The synthesis typically involves the following steps:
Attachment of the first amino acid: The first amino acid, L-phenylalanine, is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-lysine, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of L-Phe-L-Lys-OH may involve large-scale SPPS or solution-phase synthesis. Solution-phase synthesis involves the use of liquid reagents and solvents, allowing for the production of larger quantities of peptides. The choice of method depends on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Phe-L-Lys-OH can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: The peptide bond can be reduced to form amino alcohols.
Substitution: The lysine residue can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Electrophiles such as alkyl halides can react with the lysine residue under basic conditions.
Major Products
Oxidation: Oxidized phenylalanine derivatives.
Reduction: Amino alcohols.
Substitution: Alkylated lysine derivatives.
Scientific Research Applications
L-Phe-L-Lys-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of L-Phe-L-Lys-OH involves its interaction with specific molecular targets and pathways. The phenylalanine residue can participate in hydrophobic interactions, while the lysine residue can form electrostatic interactions with negatively charged molecules. These interactions can influence protein folding, stability, and function.
Comparison with Similar Compounds
Similar Compounds
L-Phe-L-Phe-OH: A dipeptide composed of two phenylalanine residues.
L-Lys-L-Lys-OH: A dipeptide composed of two lysine residues.
L-Phe-L-Val-OH: A dipeptide composed of L-phenylalanine and L-valine.
Uniqueness
L-Phe-L-Lys-OH is unique due to the combination of hydrophobic and basic amino acids, which allows it to participate in a wide range of interactions and reactions. This versatility makes it valuable for various applications in research and industry.
Properties
IUPAC Name |
6-amino-2-[(2-amino-3-phenylpropanoyl)amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c16-9-5-4-8-13(15(20)21)18-14(19)12(17)10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,16-17H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADYJNXDPBKVCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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